Product packaging for 1,8-Dimethylisoquinoline(Cat. No.:CAS No. 102878-54-6)

1,8-Dimethylisoquinoline

Cat. No.: B11917913
CAS No.: 102878-54-6
M. Wt: 157.21 g/mol
InChI Key: SZDWUIFPFNPTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dimethylisoquinoline is a high-purity chemical reagent featuring a methyl group at the 1-position and 8-position of the isoquinoline ring system. This specific substitution pattern is of significant interest in organic and medicinal chemistry, as methyl groups can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive molecules. Isoquinoline derivatives are recognized as a privileged structure in drug discovery due to their broad spectrum of biological activities. Research into analogous compounds has demonstrated potent antibacterial effects against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium . Furthermore, the isoquinoline core is a key structural motif in numerous natural alkaloids with documented antitumor, anti-inflammatory, antibacterial, and neuroprotective properties . The structural similarity of this compound to these active compounds makes it a promising building block for synthesizing new molecules to explore these and other pharmacological mechanisms. Beyond medicinal chemistry, isoquinoline derivatives have practical applications in material science, including use in the synthesis of dyes, pigments, and as ligands in the construction of metal-organic frameworks (MOFs) . This reagent is provided strictly for research and development purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B11917913 1,8-Dimethylisoquinoline CAS No. 102878-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dimethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-6-7-12-9(2)11(8)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWUIFPFNPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CC2=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554587
Record name 1,8-Dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-54-6
Record name 1,8-Dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,8 Dimethylisoquinoline and Substituted Analogues

Modern Catalytic Approaches to Isoquinoline (B145761) Core Construction

Transition-Metal-Mediated Cyclization Reactions

Ruthenium-Catalyzed Methodologies

Ruthenium-catalyzed reactions have been established as a powerful tool for the synthesis of complex molecular architectures, including isoquinoline derivatives. researchgate.net A notable strategy involves a C–H activation/alkenylation approach for the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200), a substituted analogue of 1,8-dimethylisoquinoline. researchgate.netthieme-connect.com This method provides an efficient and shortened synthetic route to the target molecule. thieme-connect.com

Ruthenium-Catalyzed Synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline
Starting Material 2,4-Dimethoxyacetophenone researchgate.net
Catalyst System Ruthenium complex for allylation and isomerization researchgate.netthieme-connect.com
Promoter CeCl₃·7H₂O for methoximation researchgate.net
Key Steps 1. Methoximation2. Methoxime-directed Ru-catalyzed allylation3. Ru-catalyzed allyl to propenyl isomerization4. Microwave-assisted 6π-azaelectrocyclization researchgate.netthieme-connect.com
Overall Yield 27.3% thieme-connect.com
Emerging Metal-Catalyzed Strategies

Beyond ruthenium, the field of organic synthesis is continually exploring other transition metals for novel reactivity in constructing heterocyclic scaffolds. rsc.org While ruthenium has proven effective, emerging strategies involving other metals like cobalt, rhodium, palladium, and copper are gaining prominence for C-H functionalization and cross-coupling reactions. researchgate.netbeilstein-journals.orgmpg.de

For instance, cobalt catalysis is increasingly recognized as a cost-effective and less toxic alternative to noble metals for C-H functionalization. researchgate.net Similarly, rhodium and iridium are widely used for the regioselective C-H activation of various heterocycles. beilstein-journals.orgmdpi.com Metallaphotocatalysis, which merges visible-light photoredox catalysis with transition metal catalysis (using metals like nickel, copper, and iron), represents a frontier approach. mpg.de This dual catalytic strategy can enable challenging cross-coupling reactions under exceptionally mild conditions by modulating the oxidation states of the metal complexes. mpg.de Although direct applications of these specific emerging metals to the synthesis of this compound are not as extensively documented as ruthenium-based methods, they represent promising future avenues for its synthesis and functionalization.

C-H Activation and Functionalization Strategies

Carbon-hydrogen (C-H) activation is a transformative approach in modern organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, thereby streamlining synthetic routes. sigmaaldrich.comnih.gov

Regioselective C-H Bond Activation

The selective functionalization of a specific C-H bond among many is a significant challenge. beilstein-journals.org In the synthesis of substituted 1,8-dimethylisoquinolines, regioselectivity is often achieved through the use of directing groups. sigmaaldrich.com In the ruthenium-catalyzed synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, the methoxime group installed on the acetophenone (B1666503) precursor serves as an effective directing group. researchgate.net This group guides the ruthenium catalyst to activate a specific C-H bond, ensuring the correct regiochemical outcome of the subsequent allylation. researchgate.netthieme-connect.com

The principle of using directing groups to control regioselectivity is a cornerstone of modern C-H activation chemistry. beilstein-journals.org Various nitrogen- and oxygen-containing functional groups can act as directing groups, forming a metallacycle intermediate that brings the catalyst into close proximity with the targeted C-H bond. sigmaaldrich.com For quinoline (B57606) and isoquinoline systems, directing groups like 8-aminoquinoline (B160924) have been effectively used in ruthenium-catalyzed C-H functionalization to achieve high regioselectivity. nih.gov Computational studies have also become crucial in understanding and predicting the regioselectivity of these reactions, which is often determined by the energy barrier of the C-H bond breaking step. beilstein-journals.orgscispace.com

Approaches to Regioselective C-H Activation
Strategy Directing Group-Assisted C-H Activation sigmaaldrich.combeilstein-journals.org
Metal Catalysts Ruthenium (Ru), Rhodium (Rh), Palladium (Pd) researchgate.netmdpi.comrsc.org
Example Directing Group Methoxime, 8-Aminoquinoline researchgate.netnih.gov
Key Feature Formation of a stable metallacycle intermediate to ensure proximity of the catalyst to the target C-H bond, enabling high site-selectivity. sigmaaldrich.com
Oxidative C-H Functionalization

Many C-H activation cycles, particularly those involving annulation or the coupling of two substrates, are oxidative processes that require an external oxidant to regenerate the active catalyst. rsc.orgnih.gov In the ruthenium-catalyzed synthesis of isoquinolones, for example, an oxidant such as Copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) is essential. nih.gov This type of reaction often involves the oxidative annulation of a benzamide (B126) derivative with an alkyne. nih.gov

The mechanism of such reactions typically involves the C-H activation step to form a metallacycle, followed by insertion of the coupling partner (e.g., an alkyne) and subsequent reductive elimination to form the product. rsc.org The oxidant is required to close the catalytic cycle, often by reoxidizing the metal center from a lower to a higher oxidation state. This strategy is broadly applicable and has been used with various transition metals, including rhodium and cobalt, for the functionalization of heterocycles. mdpi.comrsc.org

Electrocyclization-Based Synthetic Pathways

Electrocyclization reactions are powerful pericyclic reactions that form a sigma bond between the termini of a conjugated pi-system, leading to the formation of a cyclic compound.

Microwave-Assisted 6π-Azaelectrocyclization

A key step in a highly efficient total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline is a 6π-azaelectrocyclization. thieme-connect.comresearchgate.net This step follows the ruthenium-catalyzed C-H activation and isomerization that forms the necessary conjugated precursor. researchgate.net The final ring-closing step is effectively promoted by microwave irradiation. researchgate.net

Microwave-Assisted 6π-Azaelectrocyclization
Reaction Type Pericyclic Ring-Closing researchgate.net
Precursor Aza-1,3,5-hexatriene system formed after C-H activation/isomerization researchgate.netresearchgate.net
Reaction Conditions Microwave (MW) irradiation thieme-connect.comresearchgate.net
Advantage Higher yields, milder conditions, and significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov
Product 6,8-Dimethoxy-1,3-dimethylisoquinoline researchgate.net

Innovative One-Pot Synthesis Sequences

The development of one-pot synthesis sequences represents a significant advance in chemical manufacturing, offering streamlined processes that enhance efficiency by reducing the need for intermediate purification steps, thereby saving time, reagents, and minimizing waste. In the context of substituted isoquinolines, researchers have devised novel multi-step reactions within a single vessel.

Table 1: Key Steps in the One-Pot Synthesis of a 1,8-Disubstituted Isoquinoline Analogue. researchgate.netunimelb.edu.au

StepReaction TypeKey ReagentsOutcome
1Methoximation2,4-dimethoxyacetophenone, MeONH₂·HCl, CeCl₃·7H₂OFormation of methoxime intermediate
2C-H Activation/AllylationRuthenium catalystIntroduction of allyl group
3Isomerization/6π-Azaelectrocyclization (One-Pot)Ruthenium catalyst, Microwave irradiationFormation of the final isoquinoline ring system

This method highlights how transition-metal catalysis and microwave-assisted synthesis can be combined in a one-pot sequence to construct complex heterocyclic scaffolds efficiently. researchgate.netunimelb.edu.au Such strategies are pivotal for accelerating the synthesis of libraries of related compounds for further research.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern medicinal chemistry, as the biological activity of enantiomers can differ significantly. While the literature on stereoselective synthesis specifically targeting chiral this compound derivatives is not extensive, the broader field of asymmetric isoquinoline synthesis offers a wealth of powerful strategies that could be adapted for this purpose. rsc.orgacs.org These methods generally fall into several categories, including the use of chiral auxiliaries, chiral catalysts, and biocatalysts. acs.orgbenthamdirect.com

General Strategies for Asymmetric Isoquinoline Synthesis:

Chiral Auxiliaries: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction. benthamdirect.comvt.edu For instance, natural products like (-)-menthol have been used as chiral auxiliaries to induce stereochemistry at the C-1 position of the isoquinoline ring system through the formation of diastereomeric Reissert compounds. vt.edu After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. york.ac.uk Alanine derivatives have also been successfully employed as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline alkaloids with high stereoselectivity. nih.gov

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. york.ac.uk

Organocatalysis: Small organic molecules can act as catalysts. For example, proline has been used to catalyze the asymmetric synthesis of C-1 substituted tetrahydroisoquinolines. nih.gov Chiral phosphoric acids have proven effective in catalyzing the aza-Friedel–Crafts reaction of ketimines to produce isoquinoline-1,3(2H,4H)-dione derivatives with excellent enantioselectivity (up to >99% ee). rsc.org

Transition Metal Catalysis: Chiral ligands coordinated to a metal center can induce high levels of asymmetry. A one-pot, sequential process using a chiral phosphine (B1218219) and a gold catalyst has been developed for the enantioselective synthesis of dihydroisoquinoline derivatives. thieme-connect.comthieme-connect.com Similarly, chiral phase-transfer catalysts have been used for the asymmetric alkylation of 1-cyanotetrahydroisoquinolines to generate products with 1,1-disubstitution. colab.ws

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Norcoclaurine synthase (NCS), a Pictet-Spenglerase enzyme, has been used for the stereoselective synthesis of various tetrahydroisoquinoline alkaloids. acs.org The use of such biocatalysts avoids the need for expensive and potentially toxic heavy metal catalysts and often proceeds in aqueous media. acs.org

While direct application to this compound is yet to be widely reported, these established methodologies provide a robust toolbox for any future endeavors into the stereoselective synthesis of its chiral derivatives.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly integral to modern synthetic chemistry, promoting sustainability and safety. The synthesis of isoquinolines, including this compound and its analogues, can be significantly improved by adhering to these tenets.

One of the core principles is waste prevention , which prioritizes preventing waste over treating it after it has been created. thieme-connect.com One-pot syntheses, as described for the 6,8-dimethoxy-1,3-dimethylisoquinoline analogue, are inherently greener as they reduce waste by eliminating the need for multiple work-up and purification steps. researchgate.netresearchgate.net

Catalysis is another key principle, advocating for the use of catalytic reagents over stoichiometric ones. thieme-connect.com Catalysts are used in small amounts and can be recycled, which minimizes waste. The ruthenium-catalyzed C-H activation and isomerization/cyclization sequence is a prime example. researchgate.netunimelb.edu.au Furthermore, the use of biocatalysts, like enzymes, represents an even greener alternative, operating under mild conditions with high selectivity. rsc.org

Designing for energy efficiency is also crucial. thieme-connect.com The use of microwave irradiation in the 6π-azaelectrocyclization step of the 6,8-dimethoxy-1,3-dimethylisoquinoline synthesis can significantly reduce reaction times compared to conventional heating, thus saving energy. researchgate.netunimelb.edu.au

The use of safer solvents and auxiliaries encourages making their use unnecessary or innocuous. thieme-connect.com Research into the synthesis of related quinone compounds has demonstrated the successful use of water as a solvent, facilitated by ultrasound assistance and an environmentally friendly catalyst like CeCl₃·7H₂O.

Table 2: Application of Green Chemistry Principles in Isoquinoline Synthesis.

Green Chemistry PrincipleApplication in or related to Isoquinoline SynthesisSource Citation
Waste Prevention One-pot reactions minimize purification steps and solvent waste. researchgate.netresearchgate.net
Atom Economy Designing syntheses to maximize the incorporation of all materials into the final product. thieme-connect.com
Catalysis Use of ruthenium catalysts, chiral organocatalysts, and enzymes (biocatalysis) instead of stoichiometric reagents. researchgate.netunimelb.edu.aursc.orgacs.org
Energy Efficiency Microwave-assisted reactions reduce reaction times and energy consumption. researchgate.netunimelb.edu.au
Safer Solvents Use of water as a solvent in related syntheses.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps, often achievable with selective catalysts like enzymes. thieme-connect.com

By integrating these principles, the synthesis of this compound and its derivatives can be performed in a more sustainable, efficient, and environmentally responsible manner.

Reactivity and Functional Group Transformations of 1,8 Dimethylisoquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the unsubstituted isoquinoline (B145761) nucleus generally favors substitution on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. Quantitative studies on the gas-phase pyrolysis of 1-(isoquinolyl)ethyl acetates have established the relative reactivity of the positions in the neutral isoquinoline molecule. rsc.org The observed order of reactivity is 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C-4 position is surprisingly the most reactive, followed by the C-5 and C-7 positions on the carbocyclic ring. rsc.org

In 1,8-dimethylisoquinoline, this intrinsic reactivity is perturbed by the electronic effects of the two methyl groups. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Effect of the C-8 Methyl Group: The methyl group at C-8 strongly activates the benzene ring. It directs electrophilic attack to its ortho position (C-7) and its para position (C-5). This effect significantly enhances the reactivity of these positions compared to the parent isoquinoline.

Effect of the C-1 Methyl Group: The methyl group at C-1 is on an already electron-deficient ring. While it is an electron-donating group, its primary effect is to sterically hinder attack at the C-1 position and electronically disfavor electrophilic attack on the pyridine ring.

Consequently, electrophilic aromatic substitution on this compound is expected to occur almost exclusively on the benzene ring, with a strong preference for the C-5 and C-7 positions. The C-4 position, though electronically activated in the parent molecule, is likely to be less favored due to the overwhelming activation of the benzene ring by the C-8 methyl group.

Table 1: Comparison of Electrophilic Reactivity in Isoquinoline and Predicted Reactivity for this compound

PositionElectrophilic Substituent Constant (σ+) for Isoquinoline rsc.orgPredicted Reactivity for this compoundRationale
1 +0.51 (strongly deactivated)Very LowDeactivated by nitrogen; sterically hindered by C-1 methyl group.
3 +0.41 (strongly deactivated)Very LowDeactivated by nitrogen.
4 -0.025 (weakly activated)LowLess activated relative to the C-5 and C-7 positions.
5 +0.07 (weakly deactivated)HighActivated (para) by the electron-donating C-8 methyl group.
6 +0.31 (deactivated)LowMeta to the C-8 methyl group; less activated.
7 +0.07 (weakly deactivated)HighActivated (ortho) by the electron-donating C-8 methyl group.
8 +0.255 (deactivated)N/A (Substituted)Position occupied by a methyl group.

Nucleophilic Addition and Substitution Reactions

The pyridine-like part of the isoquinoline ring is susceptible to nucleophilic attack, particularly at the C-1 position, due to the polarization induced by the ring nitrogen. In unsubstituted isoquinoline, hard nucleophiles such as organolithium reagents readily add to the C-1 position.

For this compound, the presence of a methyl group at the C-1 position presents a significant steric and electronic barrier to direct nucleophilic addition. Steric hindrance would impede the approach of the nucleophile. Electronically, the methyl group's inductive effect slightly reduces the electrophilicity of C-1. Therefore, direct nucleophilic addition to the C-1 position of this compound is expected to be substantially more difficult than for the parent isoquinoline and would likely require highly reactive nucleophiles or harsh reaction conditions.

Strategies to promote nucleophilic attack often involve activation of the isoquinoline ring by forming an N-acyl or N-alkyl isoquinolinium salt. This greatly enhances the electrophilicity of the ring, particularly at C-1. Even with this activation, the C-1 methyl group would still exert a hindering effect. An alternative pathway involves a one-pot nucleophilic addition at C-1 followed by an electrophilic trapping at C-4, a process that has been demonstrated for the parent isoquinoline. researchgate.net The viability of this specific reaction on the 1,8-dimethyl derivative would be contingent on overcoming the initial barrier to nucleophilic attack at the substituted C-1 position. researchgate.net

Dearomatization Strategies for Isoquinoline Rings

Dearomatization reactions convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which is a valuable transformation in medicinal chemistry. scilit.com Several strategies have been developed for the dearomatization of isoquinolines, which could be applicable to this compound.

Reductive Functionalization: Isoquinolinium salts, formed by N-alkylation, can undergo reductive dearomatization. For example, treatment with a reductant like formic acid can generate a reactive enamine intermediate in situ. This intermediate can then be intercepted by various electrophiles, leading to the formation of substituted tetrahydroisoquinolines. d-nb.info Applying this to this compound would first involve its conversion to the corresponding N-alkyl-1,8-dimethylisoquinolinium salt.

Acyl-Activation with Nucleophilic Addition: Chiral anion-binding catalysis can facilitate the enantioselective dearomatization of isoquinolines. The isoquinoline is first activated with an acylating agent, and a nucleophile, such as a silyl (B83357) phosphite (B83602), adds to the C-1 position. nih.gov For this compound, this pathway would again be hindered by the C-1 methyl group, potentially requiring modified catalysts or reaction conditions.

Aryne-Triggered Dearomatization: A transition-metal-free method involves the reaction of isoquinolines with chloroform (B151607) in the presence of an aryne precursor. This process achieves a direct dearomatization, providing dihydroisoquinoline derivatives. rsc.org The reaction proceeds through electrophilic aryne activation and is generally tolerant of various substituents on the isoquinoline core.

Table 2: Overview of Isoquinoline Dearomatization Strategies

StrategyDescriptionPotential Applicability to this compound
Reductive Functionalization d-nb.infoN-alkylation to form an isoquinolinium salt, followed by reduction and electrophilic trapping.Highly applicable. The C-1 and C-8 methyl groups are unlikely to interfere with N-alkylation and subsequent reduction.
Enantioselective Acyl-Activation nih.govAcyl activation followed by catalyzed nucleophilic addition of a silyl phosphite to C-1.Challenging. The C-1 methyl group would sterically hinder the key nucleophilic addition step.
Aryne-Triggered Reaction rsc.orgDirect dearomatization with chloroform initiated by an in situ generated aryne.Likely applicable. The reaction scope is broad, and the methyl groups may not impede the reaction mechanism.

Functionalization at Specific Positions (e.g., C-8, C-7)

The presence of the C-8 methyl group in this compound provides a unique handle for regioselective functionalization through C-H activation strategies.

Functionalization of the C-8 Methyl Group: The C-8 methyl group is a benzylic C(sp³)–H bond. Transition metal-catalyzed C–H activation at this position is a well-established strategy, particularly for the analogous 8-methylquinoline (B175542) system. nih.gov The chelating nitrogen atom of the isoquinoline ring can direct a transition metal catalyst (e.g., Rhodium, Palladium, Iridium) to the C-8 position, facilitating the formation of a cyclometallated intermediate. This intermediate can then react with various coupling partners to achieve alkenylation, arylation, or alkylation of the methyl group.

Functionalization at the C-7 Position: The C-7 position is an aromatic C(sp²)–H bond ortho to the C-8 methyl group. Directed C–H activation can also achieve functionalization at this site. The C-8 methyl group can act as a directing group, or an external directing group could be temporarily installed on the nitrogen atom to guide a metal catalyst to the C-7 position for subsequent coupling reactions. As noted in section 3.1, the C-7 position is also electronically activated for electrophilic substitution.

The synthesis of various 1,7- and 1,8-substituted isoquinolines has been explored, indicating that the regiochemical outcome of reactions on the benzene ring can be controlled by the electronic nature of the substituents. rsc.org

Amidation and Arylation Reactions

Introducing amide and aryl groups onto the this compound scaffold can be achieved through several modern synthetic methods.

Cross-Coupling Reactions: A conventional and reliable approach involves initial halogenation of the this compound ring, followed by a transition-metal-catalyzed cross-coupling reaction. Based on the principles of electrophilic substitution (Section 3.1), halogenation (e.g., bromination) would selectively occur at the C-5 or C-7 positions. The resulting aryl bromide could then undergo palladium- or copper-catalyzed coupling reactions, such as the Buchwald-Hartwig amination/amidation or Suzuki/Stille arylation, to install the desired amide or aryl moiety.

Direct C–H Amidation/Arylation: More advanced strategies involve the direct functionalization of C–H bonds, avoiding the pre-functionalization step. For this compound, direct C–H arylation or amidation would be expected to occur at the most electron-rich and sterically accessible positions of the benzene ring, namely C-5 and C-7. These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper and often require a directing group to ensure high regioselectivity. The nitrogen atom within the isoquinoline ring can itself serve as an endogenous directing group to facilitate C-H activation, often at the C-8 position in parent isoquinolines, though the presence of the C-8 methyl group would alter this outcome.

The reactivity of the C-1 methyl group in 1-methylisoquinoline (B155361) has been utilized in condensation reactions to build more complex heterocyclic systems, suggesting that the C-1 methyl group in this compound could also serve as a reactive site for certain transformations. researchgate.netscispace.com

Derivatization Strategies for Structural Diversification of 1,8 Dimethylisoquinoline

Synthesis of Substituted Anilinoisoquinoline Analogues

The introduction of substituted anilino groups onto the isoquinoline (B145761) framework is a common strategy to modulate the electronic and steric properties of the molecule, often leading to significant changes in biological activity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation are powerful tools for the formation of the crucial C-N bond between the isoquinoline core and an aniline (B41778) derivative.

To achieve this, a halogenated 1,8-dimethylisoquinoline precursor is typically required. The synthesis of such precursors can be accomplished through various synthetic routes, including cyclization reactions of appropriately substituted precursors. Once obtained, the halo-1,8-dimethylisoquinoline can be coupled with a wide range of anilines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It generally involves the reaction of an aryl halide (e.g., bromo-1,8-dimethylisoquinoline) with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the reaction's success and can influence the scope of both the amine and the aryl halide.

Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route to anilinoisoquinolines. dntb.gov.ua It typically requires harsher reaction conditions compared to the Buchwald-Hartwig amination but remains a valuable tool, particularly for certain substrate combinations.

While specific examples of these reactions on the this compound scaffold are not extensively documented in publicly available literature, the principles have been successfully applied to closely related isomers. For instance, 7-amino-5,8-dimethylisoquinoline has been successfully coupled with various bromobenzenes containing electron-withdrawing groups via a palladium-catalyzed reaction, demonstrating the feasibility of this approach on the dimethylisoquinoline framework.

Incorporation of Diverse Heterocyclic and Aromatic Moieties

The introduction of diverse heterocyclic and aromatic rings onto the this compound scaffold can significantly expand its structural and functional diversity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between the isoquinoline core and the desired moiety. Key reactions in this context include the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions necessitate a pre-functionalized this compound, typically bearing a halogen or a triflate group, which can be prepared through established synthetic methodologies.

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyonedalabs.comorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. A halo-1,8-dimethylisoquinoline could be coupled with a variety of heterocyclic or aromatic boronic acids to introduce diverse substituents.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, also catalyzed by palladium. libretexts.orgwikipedia.org Organostannanes are often stable and can be prepared with a wide variety of heterocyclic and aromatic groups. This reaction offers a complementary approach to the Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. beilstein-journals.orglibretexts.orgorganic-chemistry.org The introduction of an alkynyl linkage provides a rigid and linear extension to the this compound scaffold, which can be a desirable feature in the design of new materials or biologically active molecules. The resulting alkyne can also serve as a handle for further chemical transformations.

Strategies for Constructing Scaffold Libraries

The systematic exploration of the chemical space around the this compound core requires efficient methods for the construction of compound libraries. Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for generating large and diverse collections of molecules from a common starting material. mdpi.com

The derivatization strategies discussed in the previous sections, namely the Buchwald-Hartwig amination and various C-C cross-coupling reactions, are highly amenable to library synthesis. By employing a range of anilines, boronic acids, stannanes, or alkynes, a multitude of derivatives of a functionalized this compound can be prepared in a parallel or combinatorial fashion.

For example, a halo-substituted this compound could be arrayed in a multi-well plate and reacted with a collection of different building blocks (e.g., a library of heterocyclic boronic acids in a Suzuki-Miyaura coupling). This approach allows for the rapid generation of a library of compounds with diverse substituents at a specific position on the isoquinoline scaffold.

Furthermore, the initial this compound core itself can be synthesized through methods that allow for the introduction of diversity at an early stage. For instance, multicomponent reactions that form the isoquinoline ring system can be employed, where varying the initial starting materials leads to a diverse set of core structures. These diverse cores can then be subjected to the aforementioned derivatization reactions to create even larger and more complex libraries.

While the specific application of these library synthesis strategies to this compound is not extensively detailed in the literature, the foundational chemical reactions and synthetic principles are well-established and readily applicable to this scaffold, paving the way for the future discovery of novel and valuable compounds.

Spectroscopic Characterization and Structural Elucidation of 1,8 Dimethylisoquinoline Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isoquinoline (B145761) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 1,8-dimethylisoquinoline scaffold can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship to the nitrogen atom and the aromatic ring system. libretexts.org Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. oregonstate.edu The methyl protons at positions 1 and 8 will appear as singlets in the upfield region, with their exact chemical shifts providing information about their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts for the carbons in the this compound framework are spread over a wide range, allowing for the individual assignment of each carbon atom. oregonstate.edu The carbons of the aromatic rings typically appear between δ 120-150 ppm, while the methyl carbons resonate at much higher field (lower ppm values). pdx.edu Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted values and may vary from experimental results. The table is for illustrative purposes.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-CH₃~2.7~25
C3~7.5~120
C4~7.3~127
C5~7.6~128
C6~7.4~126
C7~7.8~135
C8-CH₃~2.6~18
C4a-~145
C8a-~155

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu In the context of this compound, MS provides crucial data for its identification and characterization.

When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺·). msu.edu The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₁N), the expected molecular weight is approximately 157.21 g/mol .

The molecular ion, being energetically unstable, can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments provides a "fingerprint" of the molecule, aiding in its structural confirmation. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. libretexts.org For this compound, potential fragmentations could include the loss of a methyl radical (·CH₃) to give a fragment at m/z 142, or the cleavage of the heterocyclic ring. The stability of the aromatic isoquinoline ring system often results in a prominent molecular ion peak. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying the functional groups and electronic transitions within the this compound framework.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. masterorganicchemistry.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different types of bonds and functional groups. For this compound, the IR spectrum would be expected to show:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: Bands from the methyl groups would be observed just below 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: Absorptions characteristic of the isoquinoline ring system would be found in the 1600-1450 cm⁻¹ region. pg.edu.pl

C-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) can provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. upi.edu Aromatic compounds like isoquinoline exhibit characteristic absorption bands in the UV region due to π → π* transitions. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands, and the positions and intensities of these bands can be influenced by the solvent. rsc.org The presence of the two methyl groups may cause a slight shift in the absorption maxima compared to the parent isoquinoline molecule.

Applications of Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it is directly introduced into the mass spectrometer for ionization and analysis. nih.gov This provides both the retention time (from GC) and the mass spectrum (from MS) for each component, allowing for highly confident identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the powerful structure elucidation capabilities of NMR spectroscopy. mdpi.comresearchgate.net This technique is particularly useful for the analysis of complex mixtures, such as natural product extracts or reaction mixtures, where isoquinoline alkaloids may be present. ingentaconnect.comnih.gov The sample is first separated by HPLC, and the eluent is then directed to the NMR spectrometer. Spectra can be acquired in real-time as the components elute (on-flow mode) or by trapping individual peaks for more detailed analysis (stopped-flow mode). mdpi.com LC-NMR has proven to be a robust tool for the rapid identification of known compounds and the structural elucidation of new molecules within a mixture. mdpi.comresearchgate.net

Computational Methods in Structural Elucidation (e.g., DFT-NMR, CASE-3D)

Computational methods have become increasingly important in complementing experimental data for the structural elucidation of organic molecules.

Density Functional Theory (DFT) for NMR Chemical Shift Prediction: DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules. mdpi.com By calculating the magnetic shielding around each nucleus, DFT can predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. smu.edu These calculated shifts can then be compared with experimental data to confirm or revise a structural assignment. This synergy between experimental NMR and DFT calculations is a powerful approach for resolving ambiguities in complex structures. mdpi.com

Computer-Assisted Structure Elucidation (CASE): CASE programs utilize algorithms to determine the structure of a molecule from its spectroscopic data. Systems like CASE-3D can integrate various NMR data, including isotropic and anisotropic parameters, to propose and rank possible stereoisomers and conformers of a molecule. nih.gov While often applied to more complex natural products, the principles of CASE can be applied to confirm the structure of substituted isoquinolines by systematically evaluating all possible isomers against the experimental spectroscopic data.

Computational and Theoretical Investigations of 1,8 Dimethylisoquinoline

Electronic Structure Analysis via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the distribution of electrons and predict various molecular properties. researchgate.netmdpi.com For a molecule like 1,8-dimethylisoquinoline, these calculations can elucidate the nature of its aromatic system and the influence of the two methyl groups on the isoquinoline (B145761) core.

DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability. mdpi.com For heterocyclic aromatic compounds, these orbitals are typically π-orbitals distributed across the ring system. mdpi.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com In isoquinoline derivatives, the region around the nitrogen atom is expected to show a negative potential (red/yellow), indicating a site susceptible to electrophilic attack, while the hydrogen atoms and methyl groups would exhibit positive potential (blue).

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data based on typical results from DFT calculations for similar aromatic heterocycles.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.25 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.89 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.36 eVB3LYP/6-311++G(d,p)
Dipole Moment2.15 DB3LYP/6-311++G(d,p)

**6.2. Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the point of no return. mit.edu Locating the precise geometry and energy of this fleeting state is a primary goal of computational reaction modeling. nih.govmit.edu Methods based on quantum chemistry can calculate the structures of transition states, a process that is often computationally intensive. mit.edu

Once the transition state is identified, an energy profile, or reaction coordinate diagram, can be generated. This profile plots the potential energy of the system as it evolves from reactants to products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Computational studies can accurately predict these barriers. beilstein-journals.org For reactions involving this compound, such as electrophilic substitution or metal-catalyzed C-H activation, computational modeling could identify the specific transition states and determine the energetic feasibility of different pathways. nih.govbeilstein-journals.org

Table 2: Hypothetical Energy Profile for a C-H Activation Reaction at the C-7 Position This table provides example data for a plausible reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Catalyst)0.0
Pre-reaction Complex-5.2
Transition State (TS)+22.5
Intermediate Complex-10.8
Products-15.0

Many reactions can potentially occur at multiple sites on a molecule, leading to different isomers. Regioselectivity describes the preference for one reaction site over another. Computational chemistry has become a powerful tool for predicting these outcomes. rsc.orgnih.gov

The regioselectivity of a reaction is typically governed by kinetic factors, meaning the product that forms fastest is the major product. beilstein-journals.org By calculating the activation energy for the reaction at each possible site on the this compound ring, a theoretical prediction of the major product can be made. The site with the lowest activation barrier will correspond to the most favorable reaction pathway. beilstein-journals.org For example, in a C-H functionalization reaction, the relative energies of the transition states for activation at the C-3, C-4, C-5, C-6, and C-7 positions would be compared. beilstein-journals.org Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be predicted by comparing the activation energies of the diastereomeric transition states.

Table 3: Illustrative Calculated Activation Energies for Electrophilic Aromatic Substitution This table shows hypothetical relative activation energies for nitration at different positions on the this compound ring, demonstrating how regioselectivity is predicted.

Position of SubstitutionRelative Activation Energy (ΔΔE‡) (kcal/mol)Predicted Outcome
C-3+5.8Minor Product
C-4+4.1Minor Product
C-50.0Major Product
C-6+2.5Minor Product
C-7+1.9Minor Product

Intermolecular Interactions and Binding Energetics (Purely Theoretical Context)

The non-covalent interactions between molecules govern a vast range of chemical and biological phenomena, from crystal packing to ligand-receptor binding. diva-portal.org Theoretical methods are essential for quantifying the strength and nature of these interactions.

For this compound, computational studies can model its interaction with other molecules, such as solvents, catalysts, or biological macromolecules. The total interaction energy between two molecules can be calculated and then decomposed into physically meaningful components, including electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. This energy decomposition analysis (EDA) provides deep insight into the nature of the intermolecular bond.

In a purely theoretical context, one could model the dimerization of this compound or its interaction with a simple partner molecule like benzene (B151609) or water. By analyzing the geometry and energetics of the resulting complex, one can identify the dominant forces holding the molecules together. For instance, the interaction between the nitrogen lone pair of this compound and a hydrogen bond donor would be primarily electrostatic, while π-π stacking interactions with another aromatic ring would be dominated by dispersion forces.

Table 4: Example Energy Decomposition Analysis for a this compound Dimer This table presents a hypothetical breakdown of interaction energies for a stacked dimer configuration, as would be obtained from a symmetry-adapted perturbation theory (SAPT) calculation.

Energy ComponentCalculated Value (kcal/mol)
Electrostatics-3.5
Exchange-Repulsion+6.2
Induction (Polarization)-1.1
Dispersion-7.8
Total Interaction Energy -6.2

Synthetic Utility of 1,8 Dimethylisoquinoline As a Building Block

Role in the Construction of Polycyclic Heterocyclic Architectures

The development of methods for synthesizing polycyclic heterocyclic derivatives is a significant area of research in heterocyclic chemistry, largely because these systems are core structures in many natural products and biologically active compounds. mdpi.com Cascade reactions, which involve multiple bond-forming events in a single operation, are an efficient strategy for assembling complex heterocyclic architectures from simpler, readily available starting materials. nih.gov

1,8-Dimethylisoquinoline and its derivatives are utilized as key intermediates in the assembly of such polycyclic frameworks. For instance, substituted isoquinolines are pivotal in the convergent synthesis of the tetracyclic pyrido[4,3-b]carbazole framework. nih.gov This approach involves the construction of a diarylamine through the palladium-catalyzed Buchwald–Hartwig coupling of an appropriate aniline (B41778) with a substituted isoquinoline (B145761), followed by an oxidative cyclization to form the final carbazole (B46965) system. nih.gov This strategy highlights the role of the isoquinoline unit as a pre-formed building block onto which further rings are annulated, demonstrating a modular approach to complex heterocyclic systems. The synthesis of tetrazole-fused π-conjugated molecules, such as tetrazolo[5,1-a]isoquinolines, further illustrates the utility of the isoquinoline core in creating diverse polycyclic architectures. researchgate.net

Synthesis of Fused Ring Systems and Carbazole Derivatives

This compound is a versatile precursor for the synthesis of fused ring systems, particularly carbazole derivatives that incorporate an isoquinoline skeleton. researchgate.net The synthesis of these complex molecules often begins with the functionalization of the this compound core.

One documented pathway involves the initial bromination or nitration of this compound (1a). researchgate.net The reaction of 1a with N-bromosuccinimide (NBS) in concentrated sulfuric acid yields the 5-bromo derivative (2a ). researchgate.net This intermediate then undergoes an Ullmann condensation with acetanilide, followed by hydrolysis and a palladium-acetate-mediated cyclization to produce the target carbazole derivative (5a ). researchgate.net

Alternatively, nitration of 1a with potassium nitrate (B79036) in sulfuric acid provides the 5-nitro compound (6a ). researchgate.net This can be reduced to an amino derivative, which then undergoes further reactions, such as a reaction with cyclohexanone, to yield different carbazole derivatives like 9a . researchgate.net These multi-step sequences demonstrate how the this compound scaffold can be systematically elaborated to generate complex, fused polycyclic systems.

Table 1: Synthesis of Carbazole Derivatives from this compound A summary of the synthetic route described for producing carbazole derivatives.

Starting MaterialReagentsIntermediate(s)Final Product
This compound (1a)1. N-Bromosuccinimide (NBS), H₂SO₄2. Acetanilide, Cu, I₂, K₂CO₃ (Ullmann reaction)3. HCl (Hydrolysis)4. Palladium acetate (B1210297), Acetic acid5-Bromo-1,8-dimethylisoquinoline (2a), 5-Acetamide derivative (3a), Anilino derivative (4a)Carbazole derivative (5a)
This compound (1a)1. KNO₃, H₂SO₄2. Reduction3. Cyclohexanone, Methanol5-Nitro-1,8-dimethylisoquinoline (6a), Amino derivative (8a)Carbazole derivative (9a)

Data sourced from Nagao et al. (1994). researchgate.net

Application in Complex Molecule Synthesis

The term "chemical synthesis" refers to the construction of complex chemical compounds from simpler ones. britannica.com this compound proves to be an effective building block in this context, enabling the synthesis of intricate molecules that are otherwise difficult to obtain.

A notable application is in the synthesis of azaterrylene dicarboximide derivatives, which are complex dyes with specific spectral properties. researchgate.netclockss.org The synthesis involves a palladium-catalyzed coupling reaction between 5-bromo-1,8-dimethylisoquinoline and an N-pentyl-9-tributylstannylperylene-1,8-dicarboximide. researchgate.netclockss.org The resulting intermediate is then subjected to a ring-closure reaction using a base combination of t-BuOK/DBN to yield the final azaterrylene derivative. researchgate.netclockss.org This synthesis could not be achieved using more traditional cyclization conditions, highlighting the specific utility of the reagents and the isoquinoline precursor. clockss.org

Furthermore, derivatives of this compound are instrumental in synthesizing natural product analogues. A novel synthetic route to the tetracyclic pyrido[4,3-b]carbazole framework, the core of olivacine (B1677268) alkaloids, utilizes a 6-methoxy-1,5-dimethylisoquinoline intermediate. nih.gov This demonstrates the application of specifically substituted dimethylisoquinolines in the total synthesis of complex, biologically relevant molecules. nih.gov

Table 2: Synthesis of an Azaterrylene Dicarboximide Derivative An overview of the key coupling and cyclization steps.

Isoquinoline PrecursorCoupling PartnerCatalyst/ReagentsKey Reaction TypeFinal Product
5-Bromo-1,8-dimethylisoquinolineN-pentyl-9-tributylstannylperylene-1,8-dicarboximidePd(PPh₃)₄Heterocoupling ReactionIntermediate (3)
Intermediate (3)t-BuOK/DBNBase-induced CyclizationAzaterrylene dicarboximide derivative (4)

Data sourced from Nagao et al. (2006). clockss.org

Catalytic Applications Involving 1,8 Dimethylisoquinoline Derivatives

Design and Application of 1,8-Dimethylisoquinoline-Derived Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated organic ligands to control the activity and selectivity of a metal center. nih.gov The development of ligands derived from this compound is an emerging area of research aimed at creating new catalysts for a variety of organic transformations. These ligands can be tailored through synthetic modifications to fine-tune the steric and electronic environment around the metal, thereby influencing the outcome of the catalytic reaction.

The synthesis of functionalized isoquinoline (B145761) derivatives, which can act as building blocks for more complex ligands, has been a key focus. For instance, methods for the synthesis of 7-substituted derivatives of 5,8-dimethylisoquinoline (B3357809) have been developed. researchgate.net These synthetic routes provide access to a range of isoquinoline-based structures that can be evaluated as ligands in homogeneous catalysis.

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. beilstein-journals.org The development of chiral ligands is central to this field, with the goal of achieving high levels of enantioselectivity. beilstein-journals.orgnih.gov While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands. nih.gov

Derivatives of this compound can be envisioned as scaffolds for chiral ligands. By introducing chiral substituents or fusing chiral auxiliaries to the isoquinoline core, it is possible to create a chiral environment around a coordinated metal atom. This, in turn, can direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. The modular nature of many ligand syntheses allows for the systematic variation of the chiral components to optimize enantioselectivity for a specific transformation. nih.gov For example, iridium complexes with biaryl bisphosphine ligands have been extensively studied for the asymmetric hydrogenation of various heteroarenes, including isoquinolines. dicp.ac.cn The design of such catalysts often involves creating a "chiral pocket" around the metal center that can effectively discriminate between the two enantiomeric transition states. europa.eu

The table below presents examples of catalyst systems used in the asymmetric hydrogenation of isoquinolines, highlighting the types of ligands and the resulting enantioselectivities.

Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
[Ir(cod)Cl]₂ / Josiphos ligand (L7)Differentially substituted isoquinolinesHigh dicp.ac.cn
Rhodium / Thiourea-phosphine ligand (L10)Differentially substituted isoquinolinesExcellent dicp.ac.cn
Iridium / Biaryl bisphosphine ligandsIsoquinolinesNot specified dicp.ac.cn

Ligands for Non-Precious Metal Catalysis

The high cost and limited availability of precious metals like palladium, rhodium, and iridium have spurred research into catalysts based on more abundant and less expensive non-precious metals, such as manganese, iron, and cobalt. cas.orgjku.at A significant challenge in this area is the development of ligands that can stabilize these less noble metals and promote high catalytic activity and selectivity. cas.org

The development of manganese-based catalysts for hydrogenation reactions is a notable example. jku.at While specific examples using this compound ligands are not yet prevalent in the literature, the principles of ligand design for non-precious metal catalysis are well-established. The use of bidentate or pincer-type ligands, which can be constructed from isoquinoline building blocks, is a common strategy to create stable and active catalysts. jku.at

Investigation of Catalytic Mechanisms involving this compound Derivatives

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of improved catalysts. nih.gov For reactions involving this compound-derived ligands, mechanistic investigations would focus on elucidating the structure of the active catalyst, the nature of the intermediates in the catalytic cycle, and the factors that determine the rate and selectivity of the reaction.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the geometry of transition states. nih.gov These theoretical studies, combined with experimental techniques like spectroscopy and kinetics, can help to build a comprehensive picture of the catalytic mechanism. For instance, in the context of asymmetric catalysis, understanding the origin of enantioselectivity is a key goal. csic.es This involves identifying the specific interactions between the chiral ligand and the substrate in the transition state that favor the formation of one enantiomer.

In the case of non-precious metal catalysis, mechanistic studies are also essential for understanding the unique reactivity of these metals and the role of the ligand in facilitating the catalytic process. For example, the concept of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond activation, has emerged as a powerful strategy in catalysis. nih.govmdpi.com Investigating whether this compound-derived ligands can engage in such cooperative catalysis would be a significant area of research.

Q & A

Q. Key Considerations :

  • Temperature : Higher temps (>100°C) favor cyclization but may degrade sensitive intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity for dimethyl substitution.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to byproducts.

Q. Table 1: Yield Optimization

MethodCatalystTemp (°C)Yield (%)Reference
Friedländer condensationH₂SO₄12045–55
Directed methylationPd(OAc)₂8060–70
Multi-component reactionInCl₃6075–85

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Methyl groups at C1 and C8 show distinct splitting patterns. For example, C1-CH₃ appears as a singlet (δ ~2.5 ppm), while C8-CH₃ may split due to coupling with adjacent protons .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., chlorinated byproducts from incomplete methylation). Use C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves steric effects of methyl groups on the isoquinoline ring .

Advanced: How do steric and electronic effects of 1,8-dimethyl substitution influence reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance : Methyl groups at C1 and C8 hinder access to electrophilic sites (e.g., C5), reducing Suzuki-Miyaura coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate .
  • Electronic effects : Electron-donating methyl groups increase electron density at C3/C4, enhancing nucleophilic aromatic substitution (e.g., nitration at C5) .

Q. Case Study :

  • Buchwald-Hartwig amination : Lower yields (~30%) at C5 vs. unsubstituted isoquinoline (~70%) due to steric blocking .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Impurity profiles : Degradation products (e.g., oxidized methyl groups) may skew bioassay results. Validate purity via HPLC-MS and stability studies (e.g., 6-month storage at -20°C) .
  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements with positive controls) to compare cytotoxicity data across studies .

Q. Table 2: Conflicting Cytotoxicity Data

StudyCell LineIC₅₀ (μM)Purity (%)Reference
AHeLa12.395
BMCF-745.780

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Strict anhydrous conditions : Moisture degrades methylating agents (e.g., MeOTf). Use molecular sieves in reactions .
  • Batch consistency : Source precursors (e.g., 8-methylisoquinoline) from suppliers with certified analytical data .

Advanced: What analytical methods detect degradation products of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via:
    • HPLC-DAD : Detect oxidized products (e.g., 1,8-dicarboxyisoquinoline).
    • GC-MS : Identify volatile degradation byproducts (e.g., formaldehyde) .

Figure 1 : Degradation pathways under oxidative vs. hydrolytic conditions .

Advanced: How can computational modeling predict the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map HOMO/LUMO distributions. Methyl groups lower LUMO energy, enhancing electron-accepting capacity .
  • MD simulations : Predict solubility in solvents (e.g., logP ~2.1 in DMSO) .

Advanced: What strategies achieve regioselective functionalization of this compound?

Answer:

  • Protecting groups : Temporarily block C1-CH₃ with TMSCl to direct electrophiles to C5 .
  • Catalytic C-H activation : Use Ru or Rh catalysts to functionalize C4 selectively .

Advanced: What challenges arise when scaling up this compound synthesis, and how are they mitigated?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOH/H₂O).
  • Safety protocols : Methylating agents (e.g., MeOTf) require inert atmosphere handling .

Advanced: How can green chemistry principles be applied to this compound synthesis?

Answer:

  • Solvent selection : Use cyclopentyl methyl ether (CPME) instead of DCM for lower toxicity .
  • Catalyst recycling : Recover InCl₃ via aqueous extraction in multi-component reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.